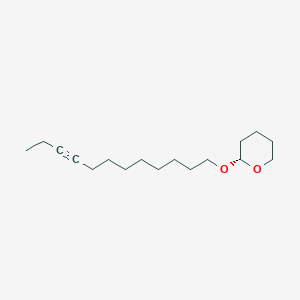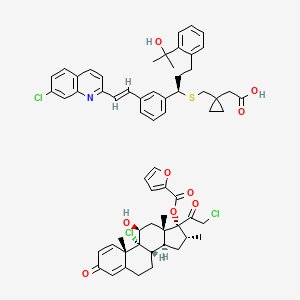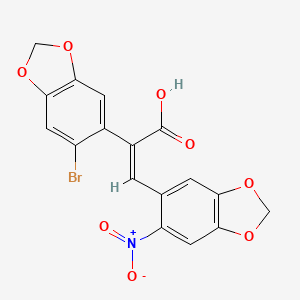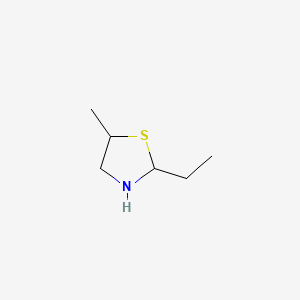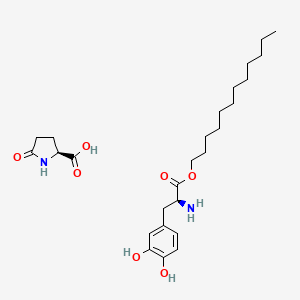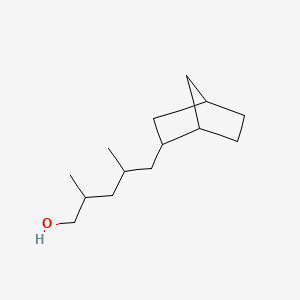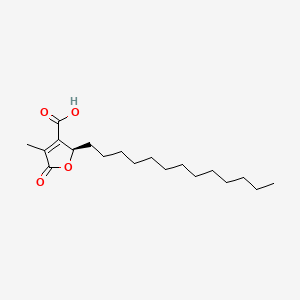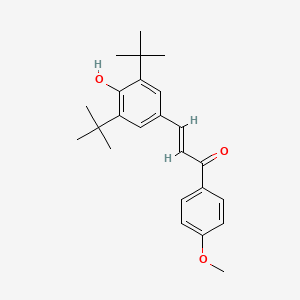
O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is a chemical compound with the molecular formula C20H44O4P2S4Zn and a molecular weight of 604.20 g/mol. This compound is known for its unique chemical properties and is widely used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt typically involves the reaction of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate with zinc ions. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products
The major products formed from the reactions of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt depend on the specific reaction conditions. For example, oxidation reactions may yield zinc oxide and sulfur-containing by-products, while substitution reactions can produce a variety of substituted phosphates .
Applications De Recherche Scientifique
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of lubricants, additives, and other industrial products
Mécanisme D'action
The mechanism of action of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt involves its interaction with specific molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O,O’-Bis(2-ethylhexyl) hydrogen dithiophosphate, zinc salt
- O,O’-Bis(2-methylpropyl) hydrogen dithiophosphate, zinc salt
- O,O’-Bis(2-butyl) hydrogen dithiophosphate, zinc salt
Uniqueness
O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
64191-10-2 |
|---|---|
Formule moléculaire |
C20H44O4P2S4Zn |
Poids moléculaire |
604.2 g/mol |
Nom IUPAC |
zinc;bis(2-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-5-9(3)7-11-13(14,15)12-8-10(4)6-2;/h2*9-10H,5-8H2,1-4H3,(H,14,15);/q;;+2/p-2 |
Clé InChI |
YCDHMFAQVRKJIL-UHFFFAOYSA-L |
SMILES canonique |
CCC(C)COP(=S)(OCC(C)CC)[S-].CCC(C)COP(=S)(OCC(C)CC)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


